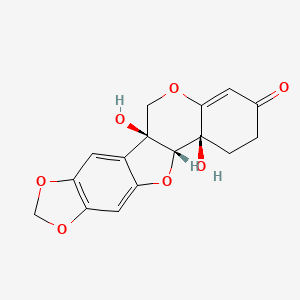

Pterocarpadiol C

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H14O7 |

|---|---|

Molecular Weight |

318.28 g/mol |

IUPAC Name |

(1S,12R,13S)-1,13-dihydroxy-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,17-tetraen-16-one |

InChI |

InChI=1S/C16H14O7/c17-8-1-2-15(18)13(3-8)20-6-16(19)9-4-11-12(22-7-21-11)5-10(9)23-14(15)16/h3-5,14,18-19H,1-2,6-7H2/t14-,15+,16+/m0/s1 |

InChI Key |

UQXCWJTUYMGOHA-ARFHVFGLSA-N |

Isomeric SMILES |

C1C[C@@]2([C@H]3[C@@](COC2=CC1=O)(C4=CC5=C(C=C4O3)OCO5)O)O |

Canonical SMILES |

C1CC2(C3C(COC2=CC1=O)(C4=CC5=C(C=C4O3)OCO5)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Pterocarpadiol C: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources and isolation protocols for Pterocarpadiol C, a rare 6a,11b-dihydroxypterocarpan. The information presented herein is intended to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Source of this compound

This compound has been isolated from the plant species Derris robusta (also known as Brachypterum robustum), a member of the Fabaceae family.[1][2] The compound is found in the twigs and leaves of this plant.[1][3][4]

Table 1: Natural Source and Part of this compound

| Parameter | Detail | Reference |

| Species | Derris robusta | [1] |

| Family | Fabaceae | [2] |

| Plant Part | Twigs and Leaves | [1][3][4] |

Experimental Protocol for Isolation

The following section details the methodology for the extraction and isolation of this compound from the twigs and leaves of Derris robusta. This protocol is based on a published phytochemical investigation.[1]

Extraction

The initial step involves the extraction of the dried and powdered plant material.

Table 2: Extraction Parameters

| Parameter | Value/Description | Reference |

| Plant Material | Air-dried and powdered twigs and leaves of D. robusta | [1] |

| Initial Mass of Plant Material | 12.0 kg | [1] |

| Extraction Solvent | 95% Ethanol (EtOH) | [1] |

| Extraction Method | Maceration at room temperature | [1] |

| Solvent Removal | Under reduced pressure | [1] |

| Crude Extract Yield | Approximately 870 g | [1] |

Chromatographic Fractionation

The crude extract is then subjected to column chromatography for fractionation.

Table 3: Initial Column Chromatography Parameters

| Parameter | Value/Description | Reference |

| Stationary Phase | Silica Gel | [1] |

| Mobile Phase | Petroleum Ether (PE) / Acetone gradient, followed by Methanol (MeOH) | [1] |

| Result | Nine fractions (A–I) | [1] |

Further separation of the resulting fractions is necessary to isolate this compound. The specific fraction containing this compound was further purified using additional chromatographic steps.

Visualization of Experimental Workflow

The following diagrams illustrate the key stages of the isolation process.

Caption: Extraction of Derris robusta to yield the crude extract.

Caption: Chromatographic fractionation of the crude extract to isolate this compound.

References

The Uncharted Path: A Technical Guide to the Biosynthesis of Pterocarpadiol C in Plants

For Researchers, Scientists, and Drug Development Professionals

October 26, 2025

Abstract

Pterocarpadiol C, a rare 6a,11b-dihydroxypterocarpan, represents a class of isoflavonoids with significant potential for pharmacological applications. Isolated from the twigs and leaves of Derris robusta, its unique hydroxylation pattern at the 6a and 11b positions presents a compelling case for the exploration of novel enzymatic activities within the plant kingdom. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, drawing upon the established principles of pterocarpan biosynthesis in leguminous plants. While direct experimental evidence for the entire pathway in Derris robusta is not yet available, this document synthesizes current knowledge to propose a scientifically grounded hypothetical pathway, identifies key enzymatic steps, and outlines detailed experimental protocols relevant to its investigation. This guide is intended to serve as a foundational resource for researchers aiming to elucidate this novel biosynthetic route, paving the way for metabolic engineering and synthetic biology approaches to produce this compound and related bioactive compounds.

Introduction

Pterocarpans are a major class of isoflavonoid phytoalexins found predominantly in the Fabaceae (legume) family.[1] These compounds are characterized by a tetracyclic ring system and exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] this compound, a recently discovered pterocarpan from Derris robusta, is distinguished by its rare 6a,11b-dihydroxylation pattern.[3][4] The presence of these hydroxyl groups is anticipated to significantly influence its bioactivity and pharmacokinetic profile, making it a molecule of high interest for drug discovery and development.

Understanding the biosynthetic pathway of this compound is paramount for several reasons. Firstly, it will unveil the novel enzymatic machinery responsible for the specific hydroxylation steps, potentially leading to the discovery of new enzyme classes with unique catalytic capabilities. Secondly, elucidation of the pathway will enable the application of metabolic engineering and synthetic biology techniques for the sustainable and scalable production of this compound, overcoming the limitations of extraction from its natural source.

This technical guide provides a detailed, albeit putative, roadmap of the biosynthetic journey from primary metabolites to this compound. It integrates established knowledge of isoflavonoid and pterocarpan biosynthesis with informed hypotheses regarding the unique enzymatic transformations that define this compound.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to follow the general isoflavonoid pathway, culminating in a series of specific modifications to the pterocarpan scaffold. The pathway can be conceptually divided into three main stages:

-

Phenylpropanoid and Isoflavonoid Core Biosynthesis: The pathway begins with the shikimate pathway, producing the aromatic amino acid L-phenylalanine. A series of core phenylpropanoid enzymes then convert L-phenylalanine to 4-coumaroyl-CoA, the central precursor for flavonoid and isoflavonoid biosynthesis.[5]

-

Formation of the Pterocarpan Skeleton: The isoflavonoid backbone undergoes a series of enzymatic reactions, including hydroxylation, reduction, and a key cyclization step, to form the characteristic tetracyclic pterocarpan ring system.

-

Tailoring of the Pterocarpan Scaffold: The core pterocarpan molecule is further modified by specific enzymes, in this case, hydroxylases, to yield this compound.

A detailed, step-by-step description of the proposed pathway is provided below.

From L-Phenylalanine to the Isoflavone Precursor

The initial steps of the pathway are well-established in numerous plant species.

-

Step 1: Phenylalanine Ammonia-Lyase (PAL): Deamination of L-phenylalanine to cinnamic acid.

-

Step 2: Cinnamate-4-Hydroxylase (C4H): Hydroxylation of cinnamic acid to 4-coumaric acid.

-

Step 3: 4-Coumaroyl:CoA Ligase (4CL): Activation of 4-coumaric acid to its CoA-thioester, 4-coumaroyl-CoA.

-

Step 4: Chalcone Synthase (CHS): Condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

-

Step 5: Chalcone Isomerase (CHI): Stereospecific cyclization of naringenin chalcone to naringenin.

-

Step 6: Isoflavone Synthase (IFS): A key branch point enzyme, IFS, a cytochrome P450 monooxygenase, catalyzes the 2,3-aryl migration of the B-ring of naringenin to form the isoflavone, genistein.[5]

-

Step 7: Isoflavone 2'-Hydroxylase (I2'H): Hydroxylation of the isoflavone at the 2' position.

-

Step 8: Isoflavone Reductase (IFR): Reduction of the 2'-hydroxyisoflavone to a 2'-hydroxyisoflavanone.

Formation of the Pterocarpan Core

-

Step 9: Vestitone Reductase (VR): Reduction of the 2'-hydroxyisoflavanone to a 2'-hydroxyisoflavanol.

-

Step 10: Pterocarpan Synthase (PTS): This dirigent domain-containing protein catalyzes the final ring closure through dehydration to form the pterocarpan skeleton.[3][6] The specific pterocarpan formed at this stage would be a precursor to this compound, likely a dihydroxypterocarpan.

Hydroxylation to this compound

The final and most speculative steps in the biosynthesis of this compound involve two key hydroxylation events.

-

Step 11: Pterocarpan 6a-Hydroxylase (P6aH): Based on studies in soybean, a cytochrome P450-dependent enzyme, likely belonging to the CYP93A family, hydroxylates the pterocarpan at the 6a position.[7]

-

Step 12: Pterocarpan 11b-Hydroxylase (P11bH): This is a proposed, and as yet uncharacterized, enzyme. The 11b-hydroxylation is a rare modification. It is hypothesized that a specific cytochrome P450 monooxygenase or a 2-oxoglutarate-dependent dioxygenase is responsible for this step. The stereospecificity of this hydroxylation is a key feature of this compound.

The following diagram illustrates the proposed biosynthetic pathway.

References

- 1. Derrisrobustones A-D, isoflavones from the twig extract of Derris robusta (DC.) Benth. and their α-glucosidase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Biosynthesis and metabolic engineering of isoflavonoids in model plants and crops: a review [frontiersin.org]

- 3. The Missing Link in Leguminous Pterocarpan Biosynthesis is a Dirigent Domain-Containing Protein with Isoflavanol Dehydratase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isoflavonoid metabolism in leguminous plants: an update and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Derris robusta| BioCrick [biocrick.com]

- 6. The Missing Link in Leguminous Pterocarpan Biosynthesis is a Dirigent Domain-Containing Protein with Isoflavanol Dehydratase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular characterization and functional expression of dihydroxypterocarpan 6a-hydroxylase, an enzyme specific for pterocarpanoid phytoalexin biosynthesis in soybean (Glycine max L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

Pterocarpadiol C: A Comprehensive Technical Analysis of its Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pterocarpadiol C is a rare 6a,11b-dihydroxypterocarpan, a class of isoflavonoids, isolated from the twigs and leaves of Derris robusta. This document provides a detailed technical overview of its chemical structure, stereochemistry, and the experimental methodologies employed for its isolation and characterization. All quantitative data from spectroscopic and physical measurements are summarized for clarity. A logical workflow of the isolation and structure elucidation process is presented visually using a Graphviz diagram.

Chemical Structure and Properties

This compound possesses a molecular formula of C₁₆H₁₄O₇, as determined by high-resolution electrospray ionization mass spectrometry (HRESIMS). The structure features the characteristic tetracyclic ring system of pterocarpans, with hydroxyl groups at positions 6a and 11b, a feature that is relatively uncommon in this class of compounds.

The key structural features of this compound are:

-

A-ring: Contains a double bond between C-1 and C-2 and another at C-4.

-

B/C-ring junction: Exhibits a cis-fusion, a common feature in naturally occurring pterocarpans.

-

D-ring: Substituted with a methylenedioxy group.

-

Hydroxylation: Possesses hydroxyl groups at the 6a and 11b positions.

The complete structure was elucidated through extensive spectroscopic analysis, primarily using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.

Stereochemistry

The stereochemistry of this compound was determined to be the same as its co-isolated analogue, Pterocarpadiol A. The relative stereochemistry was established through Rotating frame Overhauser Effect SpectroscopY (ROESY) experiments. Key ROESY correlations observed between the protons of the 6a-OH and 11b-OH groups and the H-11a proton indicated a cis relationship between these groups. This confirms the cis-fusion of the B and C rings.

Quantitative Data Summary

The following table summarizes the key quantitative data obtained for this compound.

| Parameter | Value |

| Molecular Formula | C₁₆H₁₄O₇ |

| HRESIMS (m/z) | 341.0620 [M+Na]⁺ (calculated for C₁₆H₁₄O₇Na, 341.0632)[1] |

| Optical Rotation | [α]²³D -507.0 (c 0.2, MeOH)[1] |

| UV (MeOH) λmax | 260, 308 nm[1] |

NMR Spectroscopic Data

The ¹H and ¹³C NMR data were recorded in DMSO-d₆.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆) [1][2]

| Position | δH (ppm), J (Hz) | δC (ppm) |

| 1 | 2.43 (td, 14.1, 4.5, Hβ), 1.93 (ddd, 14.1, 4.9, 2.8, Hα) | 30.5 |

| 2 | 2.65 (ddd, 16.0, 14.1, 4.9, Hα) | 36.8 |

| 3 | - | 107.5 |

| 4 | 5.22 (s) | 145.8 |

| 4a | - | 110.1 |

| 6 | 4.49 (d, 10.0, Hα), 4.28 (d, 10.0, Hβ) | 70.2 |

| 6a | - | 78.7 |

| 7 | 6.93 (s) | 103.5 |

| 8 | - | 147.9 |

| 9 | - | 147.9 |

| 10 | 6.49 (s) | 98.1 |

| 10a | - | 154.0 |

| 11a | 4.44 (s) | 91.4 |

| 11b | - | 89.9 |

| -OCH₂O- | 5.96 (s), 5.94 (s) | 101.4 |

| 6a-OH | - | - |

| 11b-OH | 6.27 (s) | - |

Experimental Protocols

Isolation of this compound

The dried and powdered twigs and leaves of Derris robusta were extracted with 95% ethanol at room temperature. The resulting crude extract was then partitioned between ethyl acetate and water. The ethyl acetate fraction was subjected to repeated column chromatography over silica gel, Sephadex LH-20, and preparative HPLC to yield pure this compound.[1][2]

Structure Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques:

-

UV Spectroscopy: To identify the presence of a chromophoric system.

-

Mass Spectrometry (HRESIMS): To determine the molecular formula.

-

1D NMR Spectroscopy (¹H and ¹³C): To identify the types and number of protons and carbons in the molecule.

-

2D NMR Spectroscopy (COSY, HSQC, HMBC, ROESY): To establish the connectivity between protons and carbons and to determine the relative stereochemistry.[1][2]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and characterization of this compound.

Caption: Isolation and structure elucidation workflow for this compound.

References

Spectroscopic and Structural Elucidation of Pterocarpadiol C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Pterocarpadiol C, a rare 6a,11b-dihydroxypterocarpan. The information presented herein is compiled from primary research and is intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Core Spectroscopic Data

This compound was isolated from the twigs and leaves of Derris robusta. Its structure was elucidated through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

Mass Spectrometry Data

High-resolution mass spectrometry established the molecular formula of this compound as C₁₆H₁₄O₇.

| Parameter | Value |

| Molecular Formula | C₁₆H₁₄O₇ |

| Ionization Mode | ESI (positive) |

| m/z | 341.0620 [M+Na]⁺ |

| Calculated m/z | 341.0632 for C₁₆H₁₄O₇Na |

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR data for this compound were recorded in DMSO-d₆. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

¹H NMR Spectroscopic Data (DMSO-d₆) [1][2]

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 1β | 2.43 | td | 14.1, 4.5 |

| 1α | 1.93 | ddd | 14.1, 4.9, 2.8 |

| 2α | 2.65 | ddd | 16.0, 14.1, 4.9 |

| 4 | 5.22 | s | |

| 6α | 4.49 | d | 10.0 |

| 6β | 4.28 | d | 10.0 |

| 10 | 6.49 | s | |

| 11a | 4.44 | s | |

| 8,9-OCH₂O- | 5.94 (s), 5.93 (s) | ||

| 6a-OH | 6.77 | s | |

| 11b-OH | 6.27 | s |

¹³C NMR Spectroscopic Data (DMSO-d₆) [1]

| Position | δ (ppm) | Type |

| 1 | 31.0 | CH₂ |

| 2 | 28.5 | CH₂ |

| 3 | 170.8 | C |

| 4 | 107.5 | CH |

| 4a | 104.9 | C |

| 6 | 68.9 | CH₂ |

| 6a | 78.1 | C |

| 6b | 114.7 | C |

| 7 | 158.5 | C |

| 8 | 140.6 | C |

| 9 | 146.9 | C |

| 10 | 98.4 | CH |

| 10a | 155.8 | C |

| 11a | 89.9 | CH |

| 11b | 91.9 | C |

| 8,9-OCH₂O- | 101.4 | CH₂ |

Experimental Protocols

The following is a detailed methodology for the isolation and characterization of this compound, based on the original research.[1]

Extraction and Isolation

-

Extraction: The air-dried, powdered twigs and leaves of Derris robusta were extracted with 95% ethanol at room temperature. The resulting extract was concentrated under reduced pressure to yield a crude residue.

-

Fractionation: The crude extract was suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.

-

Chromatography: The ethyl acetate fraction was subjected to column chromatography on silica gel, eluting with a gradient of chloroform-methanol. Further purification was achieved using repeated column chromatography on silica gel, Sephadex LH-20, and preparative thin-layer chromatography to yield pure this compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC, ROESY) spectra were recorded on a Bruker spectrometer. Chemical shifts were referenced to the solvent signals.

-

Mass Spectrometry: High-resolution electrospray ionization mass spectra (HRESIMS) were obtained on a Shimadzu LC-IT-TOF mass spectrometer.

Logical Workflow

The following diagram illustrates the general workflow for the isolation and structural elucidation of a natural product like this compound.

Caption: Workflow for the isolation and structural elucidation of this compound.

References

Biological Activity of Pterocarpadiol C: A Review of Available Data

Despite a comprehensive search of scientific literature and chemical databases, no specific biological activity data, experimental protocols, or established signaling pathways for a compound explicitly named "Pterocarpadiol C" could be identified. This suggests that this compound may be a novel or very recently isolated compound for which research has not yet been published in publicly accessible domains. It is also possible that the compound is known by a different name or is a derivative of a more extensively studied molecule.

While direct information on this compound is unavailable, it is possible to infer potential areas of biological activity based on its classification as a pterocarpan. Pterocarpans are a class of isoflavonoids known to possess a wide range of pharmacological properties. This technical guide will, therefore, provide a general overview of the biological activities commonly associated with pterocarpans, with the understanding that these are potential, but not confirmed, activities of this compound.

Potential Biological Activities of Pterocarpans

Pterocarpans, as a chemical class, have been investigated for several key biological effects. The information presented below is based on studies of various pterocarpan molecules and should be considered as a predictive framework for the potential screening of this compound.

Antimicrobial Activity

Many pterocarpans exhibit significant antimicrobial properties against a broad spectrum of pathogens, including bacteria and fungi. This activity is a key component of their role as phytoalexins in plants, where they are produced in response to microbial invasion.

Table 1: General Antimicrobial Activity of Pterocarpans (Hypothetical for this compound)

| Activity Type | Target Organisms | Potential Mechanism of Action |

| Antibacterial | Gram-positive and Gram-negative bacteria | Disruption of bacterial cell membrane integrity, inhibition of nucleic acid and protein synthesis. |

| Antifungal | Various fungal species | Inhibition of fungal cell wall synthesis, disruption of mitochondrial function. |

This standard method is used to determine the lowest concentration of a compound that visibly inhibits microbial growth.

-

Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution: The test compound (this compound) is serially diluted in a 96-well microtiter plate using the appropriate broth. A range of concentrations should be tested.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

-

Data Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring absorbance using a microplate reader.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Anti-inflammatory Activity

Several pterocarpans have demonstrated potent anti-inflammatory effects. This is often attributed to their ability to modulate key signaling pathways involved in the inflammatory response.

Table 2: Potential Anti-inflammatory Activity of this compound

| Assay | Key Markers | Potential Mechanism of Action |

| Lipopolysaccharide (LPS)-stimulated macrophages | Nitric Oxide (NO), Prostaglandin E2 (PGE2), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6) | Inhibition of iNOS and COX-2 expression, suppression of pro-inflammatory cytokine production via NF-κB and MAPK signaling pathways. |

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in cultured macrophages.

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in a suitable medium (e.g., DMEM with 10% FBS) and seeded into a 96-well plate.

-

Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.

-

Stimulation: Cells are then stimulated with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response and incubated for 24 hours.

-

Nitrite Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to produce a colored azo compound.

-

Data Analysis: The absorbance is measured at 540 nm, and the concentration of nitrite is determined from a standard curve. The percentage inhibition of NO production is calculated relative to the LPS-stimulated control.

Caption: Potential Anti-inflammatory Signaling Pathway Modulation.

Anticancer Activity

Certain pterocarpans have been shown to exhibit cytotoxic effects against various cancer cell lines. Their mechanisms of action can be multifaceted, including the induction of apoptosis and cell cycle arrest.

Table 3: Potential Anticancer Activity of this compound

| Cell Line | Assay | Potential Mechanism of Action |

| e.g., MCF-7 (breast), HCT116 (colon), A549 (lung) | MTT assay (cell viability), Flow cytometry (apoptosis, cell cycle), Western blot (protein expression) | Induction of apoptosis through caspase activation, modulation of Bcl-2 family proteins, cell cycle arrest at G1/S or G2/M phase. |

This colorimetric assay is a common method to assess the cytotoxic effects of a compound on cancer cells.

-

Cell Seeding: Cancer cells are seeded into a 96-well plate and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

-

Data Analysis: The absorbance is measured at approximately 570 nm. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.

Conclusion and Future Directions

The absence of specific data for this compound highlights a gap in the current scientific literature. Based on the known biological activities of the broader pterocarpan class, this compound represents a promising candidate for biological activity screening. Future research should focus on isolating or synthesizing sufficient quantities of this compound to perform a comprehensive panel of in vitro assays, including antimicrobial, anti-inflammatory, and anticancer evaluations. Subsequent mechanistic studies could then elucidate its specific molecular targets and signaling pathways, paving the way for potential therapeutic applications. Researchers in the field of natural product chemistry and drug discovery are encouraged to investigate this and other understudied pterocarpan derivatives.

Unveiling the Therapeutic Promise of Pterocarpadiol C: A Technical Guide for Drug Discovery

For Immediate Release

Kunming, China - A technical whitepaper released today delves into the potential therapeutic applications of Pterocarpadiol C, a rare 6a,11b-dihydroxypterocarpan isolated from the twigs and leaves of Derris robusta. This document provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the current state of knowledge surrounding this novel natural product and outlining potential avenues for future investigation.

This compound, along with its structural analogs Pterocarpadiol A, B, and D, was first identified and characterized by Li et al. While the initial study evaluated these compounds for their α-glucosidase inhibitory activity, a key target in the management of type 2 diabetes, specific quantitative data for this compound's potency has remained elusive in primary publications. However, the confirmed screening of this compound against a significant therapeutic target warrants a deeper exploration of its potential.

This guide synthesizes the available information on this compound and related compounds from Derris robusta, presenting it in a structured format to facilitate further research and development.

Potential Therapeutic Target: α-Glucosidase

The primary reported biological evaluation of this compound has been its assessment as an inhibitor of α-glucosidase.[1] α-Glucosidase is a key intestinal enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Inhibition of this enzyme delays carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels. This mechanism is a validated therapeutic strategy for the management of type 2 diabetes mellitus.

While the specific inhibitory concentration (IC50) for this compound has not been published, other compounds isolated from Derris robusta have demonstrated notable α-glucosidase inhibitory activity. This suggests that the chemical scaffold of this compound may possess the necessary structural features for interaction with the enzyme's active site.

Quantitative Data on Related Compounds from Derris robusta

To provide a comparative context for the potential activity of this compound, the following table summarizes the α-glucosidase inhibitory activity of other isoflavones isolated from Derris robusta.

| Compound | IC50 (µM) |

| Derrubone | 64.2 |

Table 1: α-Glucosidase inhibitory activity of a related isoflavone from Derris robusta.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and advancement of research. The following section outlines a typical protocol for the in-vitro determination of α-glucosidase inhibitory activity, based on common practices for natural product screening.

α-Glucosidase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against α-glucosidase.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

-

Test compound (e.g., this compound)

-

Acarbose (positive control)

-

Phosphate buffer (pH 6.8)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate reader

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of the test compound and acarbose in DMSO.

-

Prepare a series of dilutions of the test compound and acarbose in phosphate buffer.

-

Prepare a solution of α-glucosidase in phosphate buffer.

-

Prepare a solution of pNPG in phosphate buffer.

-

-

Assay Protocol:

-

Add 50 µL of the α-glucosidase solution to each well of a 96-well microplate.

-

Add 50 µL of the test compound dilution or control to the respective wells.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 50 µL of the pNPG solution to each well.

-

Incubate the plate at 37°C for 20 minutes.

-

Stop the reaction by adding 50 µL of Na2CO3 solution.

-

Measure the absorbance at 405 nm using a microplate reader.

-

-

Data Analysis:

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

-

Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams provide a visual representation of the α-glucosidase inhibition pathway and the experimental workflow.

Future Directions and Conclusion

The identification of this compound and its evaluation for α-glucosidase inhibitory activity marks an important first step in understanding its therapeutic potential. However, significant research is still required.

Key areas for future investigation include:

-

Quantitative determination of the IC50 value of this compound against α-glucosidase to ascertain its potency.

-

Broad-spectrum biological screening to identify other potential therapeutic targets. The diverse biological activities of pterocarpans, the class of compounds to which this compound belongs, suggest that it may have other pharmacological effects.

-

In-vivo studies to evaluate the efficacy and safety of this compound in animal models of diabetes and other relevant diseases.

-

Structure-activity relationship (SAR) studies of this compound and its analogs to optimize its biological activity.

References

Pterocarpans and Their Derivatives: A Technical Guide to Their Therapeutic Significance

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pterocarpans represent a significant class of natural isoflavonoids, predominantly found in the plant family Fabaceae. They are characterized by a tetracyclic ring system, which forms the core of their diverse biological activities. While the specific compound "Pterocarpadiol C" remains largely uncharacterized in scientific literature, likely a variant or misspelling of a known pterocarpan like Pterocarpadiol D, the broader class of pterocarpans and their derivatives have garnered substantial interest in the scientific community. These compounds are recognized as phytoalexins, produced by plants in response to pathogen attack, and exhibit a wide array of pharmacological properties, including potent anti-inflammatory, anticancer, and antimicrobial effects. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of pterocarpan derivatives, with a focus on their potential in drug discovery and development.

Core Structure and Synthesis of Pterocarpan Derivatives

The fundamental structure of pterocarpans is a 6a,11a-dihydro-6H-benzofuro[3,2-c][1]benzopyran ring system. The synthesis of this core scaffold and its derivatives has been a subject of extensive research, with several strategies developed to access these complex molecules.

Key Synthetic Approaches:

-

From Isoflavones: A common and effective method involves the asymmetric one-pot transformation of 2'-hydroxy-substituted isoflavones. This process can be achieved through an asymmetric transfer hydrogenation (ATH) followed by an acid-catalyzed cyclization.

-

Radical Cyclization: The pterocarpan skeleton can also be synthesized via a radical cyclization reaction of a 4-(2'-bromoaryloxy)-2H-chromene precursor.

-

Heck Reaction: Intramolecular Heck reactions have been successfully employed for the synthesis of pterocarpenes, which can then be converted to pterocarpans.

-

Aldehyde and Alkyne Annulation: Gold-catalyzed annulation of aldehydes and alkynes provides another versatile route to the pterocarpan scaffold.

These synthetic methodologies allow for the generation of a diverse library of pterocarpan derivatives with varied substitution patterns, enabling the exploration of structure-activity relationships (SAR) and the optimization of biological activity.

Quantitative Analysis of Biological Activities

Pterocarpan derivatives have demonstrated significant potential in various therapeutic areas. The following tables summarize the quantitative data on their anticancer and anti-inflammatory activities.

Table 1: Anticancer Activity of Pterocarpan Derivatives

| Compound | Cell Line | Activity | IC50 Value | Reference |

| 3(S),4(S)-3-methoxy-4-hydroxy-7,8,-methylenedioxylpterocarpan | PC3 (Prostate Cancer) | High Cytotoxicity | 3.5 µM | [2] |

| A549 (Lung), Hela (Cervical), BGC-823 (Gastric), T-24 (Bladder) | Moderate Cytotoxicity | 5-10 µM | [2] | |

| LQB-118 (Pterocarpanquinone) | Various Human Cancer Cell Lines | Cytotoxicity | µM range | [1] |

| (+)-2,3,9-Trimethoxy-pterocarpan | HL-60, Molt-4, Jurkat, K562 (Leukemia) | Cytotoxicity | 0.1 - 0.5 µg/mL | [3] |

| Tonkinensine B | MDA-MB-231 (Breast Cancer) | Apoptosis Induction | 12.5 µM (for significant effect) | [4] |

Table 2: Anti-inflammatory Activity of Pterocarpan Derivatives

| Compound | Cell Line | Activity | IC50 Value | Reference |

| Compound 5 (from Pongamia pinnata) | BV-2 microglial cells | NO Production Inhibition | 12.0 µM | [5] |

| Sophoraflavanone G | RAW264.7 macrophages | TNF-α Production Inhibition | 0.79 µmol/L | [6] |

| Medicarpin | RAW 264.7 macrophages | NO Production Inhibition | 17.2 ± 0.9 µM | [7] |

| Crotalariapallidin | RAW 264.7 macrophages | NO Production Inhibition | 9.0 ± 0.7 µM | [7] |

| TNF-α Production Inhibition | 42.1 ± 0.8 µM | [7] |

Experimental Protocols

The biological evaluation of pterocarpan derivatives involves a range of in vitro assays to determine their efficacy and mechanism of action.

1. Cell Viability and Cytotoxicity Assays:

-

MTT Assay: This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability.

-

Protocol:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of the pterocarpan derivative for a specified period (e.g., 24, 48, 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined as the concentration of the compound that causes 50% inhibition of cell growth.

-

-

2. Apoptosis Assays:

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Protocol:

-

Treat cells with the pterocarpan derivative.

-

Harvest and wash the cells with PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark at room temperature.

-

Analyze the cells by flow cytometry.

-

-

3. Anti-inflammatory Assays:

-

Nitric Oxide (NO) Production Assay (Griess Test): This assay measures the accumulation of nitrite, a stable product of NO, in cell culture supernatants.

-

Protocol:

-

Plate macrophages (e.g., RAW 264.7 or BV-2 cells) in a 96-well plate.

-

Pre-treat the cells with various concentrations of the pterocarpan derivative for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce NO production.

-

After incubation, collect the cell culture supernatant.

-

Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to quantify the nitrite concentration.

-

-

Signaling Pathways and Mechanisms of Action

Pterocarpan derivatives exert their biological effects by modulating key cellular signaling pathways involved in cell survival, proliferation, and inflammation.

1. Induction of Apoptosis:

Pterocarpans have been shown to induce apoptosis in various cancer cell lines.[8] The intrinsic or mitochondrial pathway of apoptosis is a common mechanism. This involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, ultimately leading to programmed cell death. The expression of pro-apoptotic proteins like Bax is often upregulated, while the expression of anti-apoptotic proteins like Bcl-2 is downregulated by pterocarpan treatment.[4]

Caption: Pterocarpan-induced intrinsic apoptosis pathway.

2. Modulation of Inflammatory Pathways:

The anti-inflammatory effects of pterocarpans are often attributed to their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).[5] This is frequently achieved through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Pterocarpan derivatives can inhibit this process by preventing the degradation of IκB.

Caption: Inhibition of the NF-κB signaling pathway by pterocarpans.

3. Regulation of Mitogen-Activated Protein Kinase (MAPK) Signaling:

The MAPK signaling pathways, including ERK, JNK, and p38, are crucial in regulating cell proliferation, differentiation, and apoptosis. Dysregulation of these pathways is common in cancer. Some pterostilbene derivatives, structurally related to pterocarpans, have been shown to suppress the ERK1/2 pathway and activate the p38 MAPK pathway, leading to cell cycle arrest and apoptosis in cancer cells. This suggests that pterocarpans may also exert their anticancer effects through the modulation of MAPK signaling.

Caption: Modulation of MAPK signaling pathways by pterocarpans.

Conclusion and Future Directions

Pterocarpans and their derivatives represent a promising class of natural products with significant therapeutic potential. Their diverse biological activities, particularly in the areas of oncology and inflammation, make them attractive lead compounds for drug discovery. The established synthetic routes provide a platform for the generation of novel analogs with improved potency and pharmacokinetic properties.

Future research should focus on:

-

Elucidating the precise molecular targets of various pterocarpan derivatives.

-

Conducting comprehensive in vivo studies to validate the in vitro findings and assess their safety and efficacy in preclinical models.

-

Exploring the synergistic effects of pterocarpans with existing therapeutic agents.

-

Investigating the potential of "this compound" or "Pterocarpadiol D" and other less-studied pterocarpans to uncover new therapeutic leads.

By continuing to explore the rich chemical diversity and biological potential of pterocarpans, the scientific community can pave the way for the development of novel and effective therapies for a range of human diseases.

References

- 1. Insights into the Biological Evaluation of Pterocarpanquinones and Carbapterocarpans with Anti-tumor Activity against MDR Leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Anti-inflammatory pterocarpanoids from the roots of Pongamia pinnata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Induction of apoptosis by pterocarpans from Platymiscium floribundum in HL-60 human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Prediction of Pterocarpadiol C Bioactivities: A Methodological Whitepaper

Disclaimer: As of October 2025, publicly accessible research specifically detailing the in silico prediction of Pterocarpadiol C's bioactivities is not available. This guide, therefore, presents a comprehensive and technically detailed hypothetical framework for how such an investigation could be conducted. The methodologies, data, and pathways described herein are representative of current practices in computational drug discovery and are intended to serve as a blueprint for future research on this compound or other natural products.

Introduction

This compound, a pterocarpan-class isoflavonoid, represents a class of natural products with recognized potential for therapeutic applications. However, its specific biological targets and mechanisms of action remain largely unelucidated. In silico methodologies offer a powerful, cost-effective, and rapid approach to predict the bioactivities of such compounds, thereby guiding further experimental validation.[1][2] This technical guide outlines a systematic workflow for the computational prediction of this compound's bioactivities, from initial target identification to the simulation of its interaction with potential protein partners.

A General Workflow for In Silico Bioactivity Prediction

The computational investigation of a novel compound like this compound typically follows a multi-step process. This workflow is designed to progressively refine the predictions, starting from a broad screening of potential targets and culminating in a detailed analysis of the most promising interactions.

Caption: A generalized workflow for the in silico prediction of a compound's bioactivity.

Ligand and Target Preparation

This compound Structure Preparation

The initial step involves obtaining a high-quality 3D structure of this compound. This can be achieved by:

-

Database Retrieval: Sourcing the structure from chemical databases like PubChem or ChEMBL.

-

De Novo Sketching: Using molecular editors like MarvinSketch or ChemDraw to build the structure from its 2D representation, followed by energy minimization using force fields like MMFF94.

Protocol: Ligand Preparation

-

Obtain 2D Structure: Download the SDF file of this compound or sketch it.

-

Convert to 3D: Use a tool like Open Babel to generate the 3D coordinates.

-

Energy Minimization: Perform energy minimization using a suitable force field (e.g., MMFF94 or UFF) to obtain a stable conformation.

-

Charge Assignment: Assign appropriate partial charges (e.g., Gasteiger charges).

-

Save in Required Format: Save the prepared ligand in a format compatible with docking software (e.g., PDBQT for AutoDock Vina).

Potential Target Identification

Identifying potential protein targets for this compound can be accomplished through several computational approaches:

-

Similarity-Based Methods: Using the chemical structure of this compound to search for known ligands with similar structures and their associated targets in databases like ChEMBL or SuperTarget.

-

Reverse Docking: Screening the this compound structure against a library of known protein binding sites.

-

Machine Learning Models: Employing predictive models trained on large datasets of ligand-target interactions.[3]

For this hypothetical study, let's assume that based on structural similarity to other isoflavonoids, Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) and p38 Mitogen-Activated Protein Kinase (p38 MAPK) are identified as potential targets.[4][5]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. This provides insights into the binding affinity and the specific interactions driving the binding.

Protocol: Molecular Docking with AutoDock Vina

-

Protein Preparation:

-

Download the crystal structure of the target protein (e.g., PPARγ - PDB ID: 1PRG) from the Protein Data Bank.

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and assign Kollman charges using AutoDock Tools.

-

Save the prepared protein in PDBQT format.

-

-

Grid Box Definition:

-

Define the search space (grid box) for docking, typically centered on the known active site of the protein. The size of the box should be sufficient to accommodate the ligand.

-

-

Docking Execution:

-

Run AutoDock Vina with the prepared ligand and protein, specifying the grid box parameters.

-

-

Analysis of Results:

-

Analyze the output poses and their corresponding binding affinities (in kcal/mol). The pose with the lowest binding energy is considered the most favorable.

-

Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like PyMOL or Discovery Studio.

-

Hypothetical Docking Results

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| PPARγ | 1PRG | -9.2 | HIS323, TYR473, SER289 |

| p38 MAPK | 3S3I | -8.5 | LYS53, MET109, ASP168 |

Pharmacophore Modeling

A pharmacophore model defines the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings) necessary for biological activity. This can be generated based on the docked pose of this compound within the active site of a target.

Protocol: Ligand-Based Pharmacophore Modeling

-

Feature Identification: Identify the key interaction features in the lowest energy docked pose of this compound with the target protein.

-

Pharmacophore Generation: Use software like Pharmit or LigandScout to generate a 3D pharmacophore model based on these features.

-

Database Screening: Screen large compound libraries (e.g., ZINC database) with the generated pharmacophore to identify other potential hit compounds.

References

- 1. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Comprehensive Prediction of Lipocalin Proteins Using Artificial Intelligence Strategy [imrpress.com]

- 4. In silico approach for the discovery of new PPARγ modulators among plant-derived polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Review of the pharmacological potential of Pterocarpadiol C

Researchers, scientists, and drug development professionals are currently faced with a significant knowledge gap regarding the pharmacological potential of Pterocarpadiol C. Despite its isolation and structural elucidation, a comprehensive review of scientific literature reveals a notable absence of studies investigating its biological activity. This compound, a rare 6a,11b-dihydroxypterocarpan, was first isolated from the twigs and leaves of Derris robusta[1][2]. However, to date, no quantitative data on its pharmacological effects, detailed experimental protocols, or defined signaling pathways have been published.

This in-depth guide consolidates the available information on the chemical nature of this compound and explores the known pharmacological potential of its broader chemical class, the pterocarpans, as well as other compounds isolated from Derris robusta, to provide a speculative framework for its potential therapeutic applications.

Chemical Structure and Isolation

This compound is one of four novel 6a,11b-dihydroxypterocarpans (Pterocarpadiols A-D) identified from the ethanol extract of Derris robusta[1][2]. Its structure was determined through extensive spectroscopic analysis. The presence of these rare pterocarpans may serve as a chemotaxonomic marker for the Derris genus[1][2].

The Pharmacological Landscape of Pterocarpans and Derris robusta Compounds

While data on this compound is nonexistent, the pterocarpan class of compounds is known for a variety of biological activities, primarily their anti-inflammatory properties[3]. Furthermore, crude extracts and other isolated compounds from Derris robusta have been subjected to pharmacological screening, revealing a range of potential therapeutic effects.

Potential Anti-Inflammatory Activity

Pterocarpans are recognized for their anti-inflammatory potential[3]. This activity is often attributed to the modulation of inflammatory signaling pathways. While the specific pathways affected by this compound are unknown, a general representation of inflammatory signaling relevant to this class of compounds is depicted below.

Caption: Hypothetical anti-inflammatory signaling pathway potentially modulated by pterocarpans.

Other Pharmacological Activities of Derris robusta

Extracts and compounds from Derris robusta have been investigated for several other biological activities, suggesting that this compound may also possess some of these properties.

-

Cytotoxic Activity: Methanolic extracts of Derris robusta leaves have demonstrated significant cytotoxic effects in brine shrimp lethality assays[4].

-

Antioxidant Activity: The same extracts have shown antioxidant potential in DPPH free radical scavenging assays[4].

-

Thrombolytic and Antimicrobial Activities: The leaf extracts also exhibited thrombolytic and antimicrobial properties[4].

-

α-Glucosidase Inhibitory Activity: Several isoflavones isolated from the twigs of Derris robusta have shown α-glucosidase inhibitory activity, with derrubone being the most potent[5][6].

-

Antiviral Potential (In Silico): Two flavonoid compounds from Derris robusta, Isosinesetin and Retusin, have been identified through in silico studies as potential inhibitors of coronaviruses[7].

Experimental Protocols: A General Framework

Although no specific experimental protocols for this compound are available, the following methodologies are commonly employed for screening the pharmacological activities of natural products and could be applied to future studies of this compound.

Caption: A generalized experimental workflow for evaluating the pharmacological potential of a novel natural product.

Future Directions and Conclusion

The complete lack of pharmacological data for this compound represents a significant opportunity for future research. Based on the known activities of its chemical class and the plant from which it is derived, this compound is a promising candidate for screening in a variety of therapeutic areas, including inflammation, cancer, and infectious diseases.

To unlock the potential of this compound, the following steps are crucial:

-

Bioactivity Screening: A comprehensive screening of this compound against a panel of cancer cell lines, inflammatory markers, and microbial strains is warranted.

-

Mechanism of Action Studies: Should any significant bioactivity be identified, subsequent studies should focus on elucidating the underlying mechanism of action and identifying the specific molecular targets and signaling pathways involved.

-

In Vivo Efficacy: Promising in vitro results should be validated in appropriate animal models to assess the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

References

- 1. Pterocarpadiols A–D, Rare 6a,11b-Dihydroxypterocarpans from Derris robusta - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pterocarpadiols A-D, Rare 6a,11b-Dihydroxypterocarpans from Derris robusta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory flavonoids and pterocarpanoid from Crotalaria pallida and C. assamica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. phytojournal.com [phytojournal.com]

- 5. Derrisrobustones A-D, isoflavones from the twig extract of Derris robusta (DC.) Benth. and their α-glucosidase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The potentiality of isoflavones from Derris robusta (DC.) Benth. against α-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nanobioletters.com [nanobioletters.com]

Methodological & Application

Application Notes and Protocols for the Extraction of Pterocarpadiol C from Plant Material

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterocarpadiol C is a pterocarpan, a class of isoflavonoids known for a variety of biological activities, including antifungal, anti-inflammatory, and antiplasmodial properties. As interest in natural products for drug discovery continues to grow, robust and efficient protocols for the isolation of specific bioactive compounds are essential. These application notes provide a detailed, generalized protocol for the extraction and isolation of this compound from plant material, based on established methods for the separation of pterocarpans from various plant sources. Due to a lack of specific data for this compound, the described signaling pathways are representative of the broader pterocarpan class of compounds.

Data Presentation

The following table summarizes expected yields and purities from a generalized extraction protocol. These values are illustrative and will vary depending on the specific plant material, its age, collection time, and the precise extraction conditions employed.

| Parameter | Value | Notes |

| Starting Material | Dried and powdered heartwood or stems of Pterocarpus or related species | 1 kg |

| Initial Crude Extract Yield | 5 - 10% (w/w) | Following initial solvent extraction. |

| Fractionated Extract Yield | 1 - 3% (w/w) | After liquid-liquid partitioning. |

| Isolated this compound Yield | 0.01 - 0.1% (w/w) | From the starting plant material, post-chromatography. |

| Purity of Final Compound | >95% | As determined by HPLC and NMR. |

Experimental Protocols

Plant Material Preparation

-

Collection and Identification: Collect the desired plant material (e.g., heartwood or stems of Pterocarpus species). Ensure proper botanical identification by a qualified taxonomist.

-

Drying: Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until brittle. Alternatively, use a plant dryer at a temperature not exceeding 40°C to preserve thermolabile compounds.

-

Grinding: Grind the dried plant material into a coarse powder (approximately 20-40 mesh) using a mechanical grinder. This increases the surface area for efficient solvent extraction.

Extraction

-

Solvent Selection: Ethanol (95%) or methanol are effective solvents for the extraction of phenolic compounds like pterocarpans.

-

Maceration/Soxhlet Extraction:

-

Maceration: Submerge the powdered plant material in the selected solvent (1:10, w/v) in a sealed container. Agitate the mixture periodically for 3-5 days at room temperature.

-

Soxhlet Extraction: For a more exhaustive extraction, place the powdered material in a thimble in a Soxhlet apparatus and extract with the chosen solvent for 24-48 hours.

-

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

Fractionation (Liquid-Liquid Partitioning)

-

Solvent System: A common solvent system for partitioning is n-hexane, ethyl acetate, and water.

-

Procedure:

-

Suspend the crude extract in a mixture of water and methanol (9:1, v/v).

-

Perform successive extractions with an equal volume of n-hexane to remove nonpolar compounds like fats and waxes. Discard the n-hexane fraction.

-

Subsequently, extract the aqueous methanol phase with an equal volume of ethyl acetate. Pterocarpans are typically enriched in the ethyl acetate fraction.

-

Collect the ethyl acetate fraction and concentrate it to dryness using a rotary evaporator.

-

Chromatographic Purification

-

Silica Gel Column Chromatography:

-

Pack a glass column with silica gel (60-120 mesh) slurried in n-hexane.

-

Dissolve the dried ethyl acetate fraction in a minimal amount of a suitable solvent (e.g., chloroform or dichloromethane) and adsorb it onto a small amount of silica gel.

-

Load the adsorbed sample onto the top of the prepared column.

-

Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 100:0 to 0:100 n-hexane:ethyl acetate).

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3) and visualizing with UV light (254 nm and 366 nm) and/or a vanillin-sulfuric acid staining reagent.

-

Pool the fractions containing the compound of interest based on the TLC profiles.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

For final purification, subject the enriched fractions from the silica gel column to Prep-HPLC.

-

A C18 column is typically used with a mobile phase gradient of methanol and water or acetonitrile and water.

-

Monitor the elution profile with a UV detector at a wavelength determined by the UV spectrum of this compound.

-

Collect the peak corresponding to this compound and concentrate it to obtain the pure compound.

-

Structure Elucidation

Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR; ¹H and ¹³C), Mass Spectrometry (MS), and comparison with literature data.

Visualizations

Caption: Experimental workflow for the extraction and isolation of this compound.

Caption: Generalized signaling pathways potentially modulated by pterocarpans.

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Pterocarpadiol C

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the identification and quantification of Pterocarpadiol C, a pterocarpan compound of interest in phytochemical and pharmacological research. The described method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile and water, coupled with UV detection. This protocol provides a straightforward and reproducible approach for the analysis of this compound in purified samples and complex matrices, making it suitable for applications in natural product chemistry, quality control, and drug discovery.

Introduction

Pterocarpans are a class of isoflavonoids known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound, a member of this family, has emerged as a compound of significant interest for its potential therapeutic applications. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality assessment of botanical extracts. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of phytochemicals.[1][2] This application note presents a validated HPLC method developed for the analysis of this compound.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a quaternary pump, an autosampler, a column oven, and a UV-Vis detector is suitable for this method.

Table 1: HPLC Instrumentation and Conditions

| Parameter | Specification |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 Reversed-Phase Column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | HPLC Grade Water with 0.1% Formic Acid |

| Mobile Phase B | HPLC Grade Acetonitrile with 0.1% Formic Acid |

| Gradient Elution | See Table 2 |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 280 nm |

| Run Time | 25 minutes |

Table 2: Gradient Elution Program

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 90 | 10 |

| 15.0 | 40 | 60 |

| 20.0 | 10 | 90 |

| 22.0 | 10 | 90 |

| 22.1 | 90 | 10 |

| 25.0 | 90 | 10 |

Standards and Sample Preparation

Standard Preparation: A stock solution of this compound (1 mg/mL) is prepared in methanol. A series of working standard solutions are then prepared by serial dilution of the stock solution with the mobile phase (initial conditions: 90% A, 10% B) to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation (from plant material):

-

Extraction: Weigh 1 gram of dried and powdered plant material. Extract with 20 mL of methanol using sonication for 30 minutes, followed by maceration for 24 hours.

-

Filtration: Filter the extract through a Whatman No. 1 filter paper.

-

Concentration: Evaporate the solvent under reduced pressure to obtain the crude extract.

-

Reconstitution: Dissolve a known amount of the crude extract in the mobile phase.

-

Final Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.

Method Validation (Hypothetical Data)

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters would be assessed:

Table 3: Hypothetical Method Validation Parameters for this compound Analysis

| Parameter | Result |

| Linearity (R²) | > 0.999 |

| Range | 1 - 100 µg/mL |

| Limit of Detection (LOD) | 0.2 µg/mL |

| Limit of Quantification (LOQ) | 0.7 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

| Specificity | No interference from blank or placebo |

| Robustness | Unaffected by minor changes in flow rate, temperature, and mobile phase composition |

Results and Discussion

Under the specified chromatographic conditions, this compound is expected to be well-resolved from other components in a sample matrix. A typical chromatogram would show a sharp, symmetric peak for this compound at a specific retention time. The UV spectrum of the peak should correspond to that of the this compound standard. The calibration curve, constructed by plotting the peak area against the concentration of the standard solutions, should demonstrate excellent linearity over the specified range, allowing for accurate quantification.

Diagrams

References

Gas chromatography-mass spectrometry (GC-MS) analysis of Pterocarpadiol C

Introduction

Pterocarpadiol C is a naturally occurring pterocarpan, a class of isoflavonoids known for their diverse biological activities. As interest in the therapeutic potential of this compound grows, robust and reliable analytical methods for its quantification in various matrices are crucial for researchers, scientists, and drug development professionals. This application note provides a detailed protocol for the extraction, derivatization, and subsequent analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This method offers high sensitivity and selectivity, making it suitable for the identification and quantification of this compound in plant extracts and other biological samples.

Experimental Protocols

1. Sample Preparation and Extraction

The extraction of this compound from a plant matrix is a critical first step to ensure accurate analysis. The following protocol is optimized for the extraction of pterocarpans from dried and powdered plant material.

-

Materials:

-

Dried and powdered plant material

-

Methanol (HPLC grade)

-

n-Hexane (HPLC grade)

-

Deionized water

-

Centrifuge tubes (50 mL)

-

Rotary evaporator

-

Solid Phase Extraction (SPE) C18 cartridges

-

-

Protocol:

-

Weigh 1 gram of the dried, powdered plant material into a 50 mL centrifuge tube.

-

Add 20 mL of 80% methanol.

-

Vortex the mixture for 1 minute and then sonicate for 30 minutes in a water bath at 40°C.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Decant the supernatant into a clean tube.

-

Repeat the extraction process (steps 2-5) on the plant material pellet twice more.

-

Combine all the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator at 45°C.

-

Re-dissolve the dried extract in 5 mL of 50% methanol.

-

Perform a liquid-liquid extraction with n-hexane (3 x 5 mL) to remove nonpolar lipids. Discard the hexane layer.

-

The resulting methanol extract can be further purified using a C18 SPE cartridge, eluting with a stepwise gradient of methanol in water. This compound is expected to elute in the higher methanol concentration fractions.

-

Evaporate the purified fraction to dryness and reconstitute in a known volume of methanol for GC-MS analysis.

-

2. Derivatization

To improve the volatility and thermal stability of this compound for GC-MS analysis, a derivatization step is necessary to cap the polar hydroxyl groups. Silylation is a common and effective method.

-

Materials:

-

Dried this compound extract or standard

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine

-

Reacti-Vials™ or other suitable reaction vials

-

Heating block

-

-

Protocol:

-

Transfer an aliquot of the dried extract (or a known amount of this compound standard) into a Reacti-Vial™.

-

Add 50 µL of pyridine to dissolve the sample.

-

Add 100 µL of BSTFA with 1% TMCS to the vial.

-

Cap the vial tightly and heat at 70°C for 60 minutes.

-

After cooling to room temperature, the sample is ready for injection into the GC-MS.

-

3. GC-MS Analysis

The following parameters are recommended for the analysis of the derivatized this compound.[1][2][3]

-

Instrumentation:

-

Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent 8890 GC with 5977A MSD).

-

Capillary Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[3]

-

-

GC Parameters:

-

Injector Temperature: 280°C

-

Injection Mode: Splitless

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 150°C, hold for 2 minutes

-

Ramp 1: 10°C/min to 250°C, hold for 5 minutes

-

Ramp 2: 5°C/min to 300°C, hold for 10 minutes

-

-

-

MS Parameters:

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Scan Range: m/z 50-600

-

Solvent Delay: 5 minutes

-

Data Presentation

Table 1: GC-MS Retention Time and Mass Spectral Data for Derivatized this compound

| Compound | Retention Time (min) | Molecular Ion (M+) | Key Fragment Ions (m/z) |

| This compound (TMS derivative) | 22.5 | 444 | 429, 354, 281, 73 |

Table 2: Quantitative Analysis of this compound in a Plant Extract

| Sample ID | Concentration (µg/mL) | Peak Area | R² of Calibration Curve |

| Standard 1 | 1.0 | 150,234 | 0.998 |

| Standard 2 | 5.0 | 745,112 | 0.998 |

| Standard 3 | 10.0 | 1,498,567 | 0.998 |

| Standard 4 | 25.0 | 3,754,321 | 0.998 |

| Standard 5 | 50.0 | 7,499,876 | 0.998 |

| Plant Extract 1 | 15.7 | 2,354,678 | N/A |

| Plant Extract 2 | 21.3 | 3,198,456 | N/A |

Mandatory Visualizations

Caption: Experimental workflow for the GC-MS analysis of this compound.

Caption: Hypothetical signaling pathway of this compound.

References

Application Notes and Protocols: Total Synthesis of Pterocarpadiol C

Disclaimer: A specific total synthesis for a compound explicitly named "Pterocarpadiol C" is not prominently available in the current scientific literature. The following guide presents a representative, step-by-step total synthesis of a plausible this compound structure, based on established and widely-cited methodologies for the synthesis of the pterocarpan scaffold. The proposed structure and synthetic route are derived from analogous syntheses of other pterocarpan natural products.

Introduction

Pterocarpans are a class of natural isoflavonoids characterized by a tetracyclic ring system. They exhibit a wide range of biological activities, making them attractive targets for synthetic chemists. This document outlines a detailed protocol for the total synthesis of a hypothetical this compound, featuring a key asymmetric transfer hydrogenation and an acid-catalyzed cyclization to construct the core pterocarpan structure.

Proposed Retrosynthetic Analysis

The retrosynthetic analysis for this compound begins by disconnecting the tetracyclic core to reveal a key isoflavanone intermediate. This isoflavanone can be synthesized from simpler, commercially available starting materials.

Caption: Retrosynthetic analysis of this compound.

Experimental Protocols

Step 1: Synthesis of the Chalcone Intermediate

The synthesis commences with an aldol condensation between a substituted acetophenone and a substituted benzaldehyde to form the chalcone backbone.

-

Reaction:

-

To a solution of 2'-hydroxy-4'-methoxyacetophenone (1.0 eq) and 2-hydroxy-4-methoxybenzaldehyde (1.0 eq) in ethanol, add a 50% aqueous solution of potassium hydroxide (3.0 eq).

-

Stir the reaction mixture at room temperature for 12 hours.

-

Acidify the mixture with dilute HCl to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum to yield the chalcone.

-

Step 2: Intramolecular Cyclization to the Isoflavanone

The chalcone undergoes an intramolecular cyclization to form the isoflavanone ring system.

-

Reaction:

-

Dissolve the chalcone (1.0 eq) in methanol.

-

Add sodium acetate (2.0 eq) and stir the mixture at reflux for 24 hours.

-

Cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography (silica gel, hexane:ethyl acetate) to afford the isoflavanone.

-

Step 3: Asymmetric Transfer Hydrogenation to the Isoflavanol

This key step establishes the stereochemistry of the pterocarpan core using an asymmetric transfer hydrogenation.

-

Reaction:

-

In an inert atmosphere glovebox, add the isoflavanone (1.0 eq) and a ruthenium catalyst (e.g., (S,S)-Ts-DENEB, 0.01 eq) to a solution of formic acid and triethylamine (5:2 mixture).

-

Stir the reaction at 40 °C for 16 hours.

-

Quench the reaction with water and extract with ethyl acetate.

-

Dry the organic layer over sodium sulfate, concentrate, and purify by column chromatography to yield the desired isoflavanol.

-

Step 4: Acid-Catalyzed Cyclization to form the Pterocarpan Core

The final cyclization step to form the tetracyclic pterocarpan skeleton is achieved through an acid-catalyzed intramolecular reaction.

-

Reaction:

-

Dissolve the isoflavanol (1.0 eq) in dichloromethane.

-

Add trifluoroacetic acid (2.0 eq) dropwise at 0 °C.

-

Stir the reaction at room temperature for 2 hours.

-

Neutralize the reaction with a saturated solution of sodium bicarbonate.

-

Extract the product with dichloromethane, dry the organic layer, and concentrate.

-

Purify by column chromatography to obtain this compound.

-

Quantitative Data Summary

| Step | Reaction | Starting Material (eq) | Reagents (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Chalcone Synthesis | 1.0 | KOH (3.0) | Ethanol | RT | 12 | 85-95 |

| 2 | Isoflavanone Formation | 1.0 | Sodium Acetate (2.0) | Methanol | Reflux | 24 | 70-80 |

| 3 | Asymmetric Transfer Hydrogenation | 1.0 | (S,S)-Ts-DENEB (0.01), HCOOH/NEt3 (5:2) | - | 40 | 16 | 80-90 |

| 4 | Pterocarpan Cyclization | 1.0 | Trifluoroacetic Acid (2.0) | Dichloromethane | RT | 2 | 65-75 |

Workflow Diagram

Caption: Overall synthetic workflow for this compound.

Conclusion

This document provides a comprehensive and detailed guide for the total synthesis of a plausible this compound structure. The described protocols are based on robust and well-established chemical transformations for the construction of the pterocarpan core. Researchers can adapt these methodologies for the synthesis of other pterocarpan analogs for further investigation in drug discovery and development.

Application Notes and Protocols for Evaluating Pterocarpadiol C Cytotoxicity

Introduction

Pterocarpadiol C is a natural compound of interest for its potential therapeutic properties. Evaluating its cytotoxic effects on various cell lines is a critical first step in preclinical drug development. These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxicity of this compound using common cell-based assays. While direct studies on this compound are limited, the methodologies outlined here are based on established practices for evaluating the cytotoxicity of natural products, with Pterostilbene, a structurally related and well-studied compound, serving as a point of reference for potential mechanisms of action.

1. Overview of Cell-Based Cytotoxicity Assays

A variety of assays are available to measure cell viability and cytotoxicity, each with its own advantages and limitations. It is recommended to use a combination of assays to obtain a comprehensive understanding of the cytotoxic mechanism of this compound.

-

Metabolic Assays: These assays measure the metabolic activity of a cell population, which is often correlated with cell viability.

-

MTT/MTS Assays: These colorimetric assays measure the reduction of a tetrazolium salt (MTT or MTS) to a colored formazan product by mitochondrial dehydrogenases in metabolically active cells. The quantity of the colored product is directly proportional to the number of live cells.[1]

-

ATP Assays: These bioluminescent assays quantify the amount of ATP present in a cell population, which is a key indicator of metabolically active cells. ATP-based assays are generally more sensitive than MTT/MTS assays.[1][2]

-

-